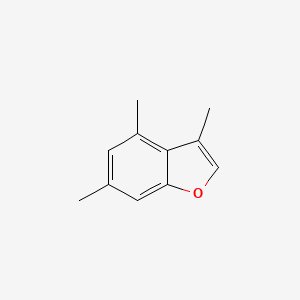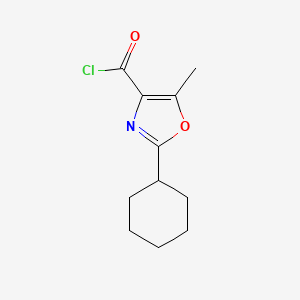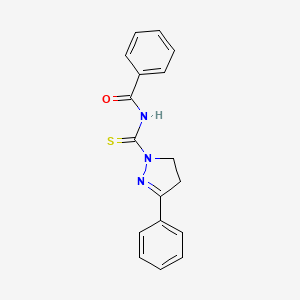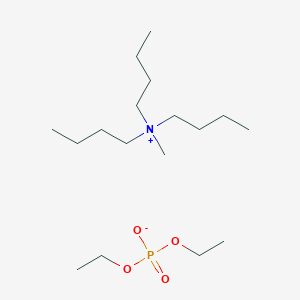
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their ionic nature and are often used in various chemical and industrial applications due to their unique properties.
Méthodes De Préparation
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium with diethyl phosphate. The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Des Réactions Chimiques
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate has several scientific research applications:
Biology: It can be used in the study of cellular processes and interactions due to its ionic nature.
Industry: It is used as a surfactant, antistatic agent, and in the formulation of various industrial products.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate involves its interaction with molecular targets through ionic and covalent bonds. The compound can disrupt cellular membranes, leading to changes in cellular processes. The specific pathways involved depend on the application and the target molecules.
Comparaison Avec Des Composés Similaires
N,N-Dibutyl-N-methylbutan-1-aminium diethyl phosphate can be compared with other quaternary ammonium compounds such as:
Methyltributylammonium bromide: This compound is also a quaternary ammonium compound used as a phase transfer catalyst and surfactant.
N,N-Dibutyl-N-methylbutan-1-aminium bromide: Similar in structure, this compound is used in similar applications but may have different reactivity and properties.
This compound is unique due to its specific phosphate group, which can impart different chemical and physical properties compared to other quaternary ammonium compounds.
Propriétés
Formule moléculaire |
C17H40NO4P |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
diethyl phosphate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H11O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-7-9(5,6)8-4-2/h5-13H2,1-4H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 |
Clé InChI |
RQHBQTHHPJOQPY-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(CCCC)CCCC.CCOP(=O)([O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


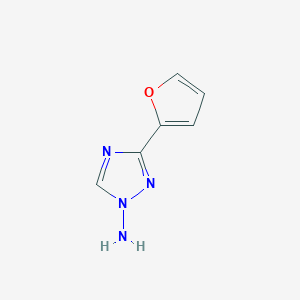
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
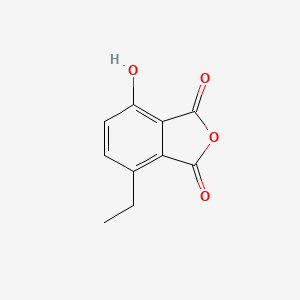
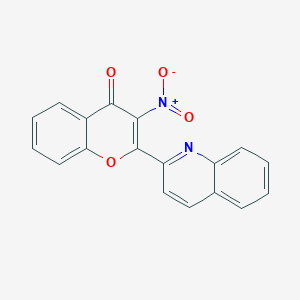
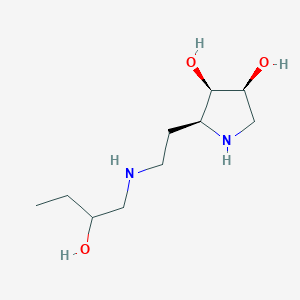
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
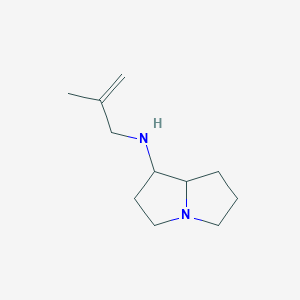

![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
